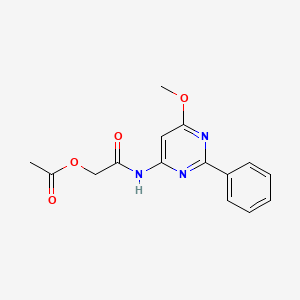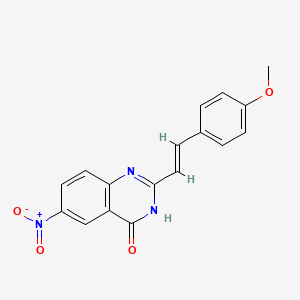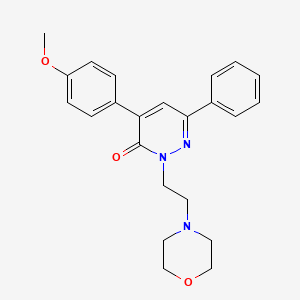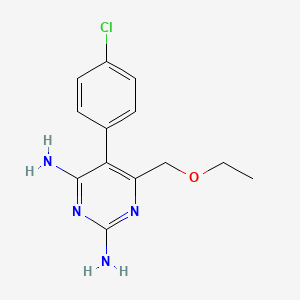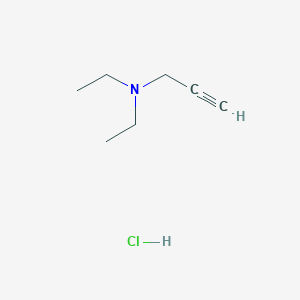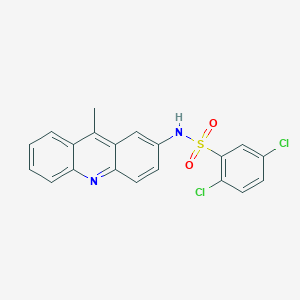
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H14Cl2N2O2S and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes both acridine and benzenesulfonamide moieties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 9-methylacridine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The acridine moiety can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting its function and leading to potential anticancer effects . The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates . These interactions affect various cellular pathways, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide can be compared with other similar compounds such as:
2,5-dichloro-N-(acridin-2-yl)benzenesulfonamide: Lacks the methyl group on the acridine moiety.
2,5-dichloro-N-(9-ethylacridin-2-yl)benzenesulfonamide: Contains an ethyl group instead of a methyl group on the acridine moiety.
The presence of the 9-methyl group in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .
Propriétés
Numéro CAS |
88522-58-1 |
|---|---|
Formule moléculaire |
C20H14Cl2N2O2S |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
2,5-dichloro-N-(9-methylacridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-12-15-4-2-3-5-18(15)23-19-9-7-14(11-16(12)19)24-27(25,26)20-10-13(21)6-8-17(20)22/h2-11,24H,1H3 |
Clé InChI |
TYKRKTFOJDALNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


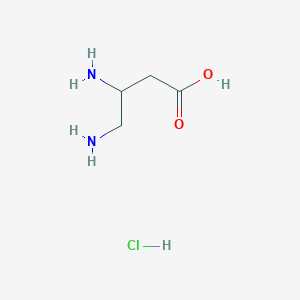
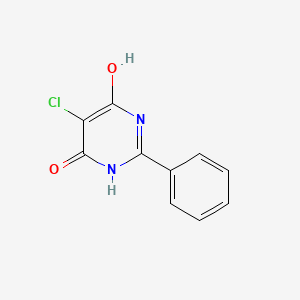
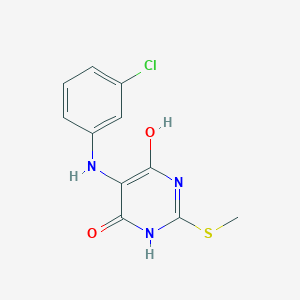
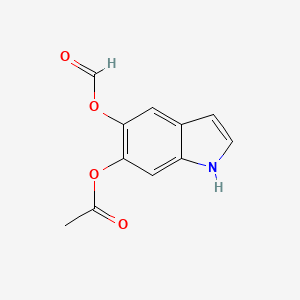
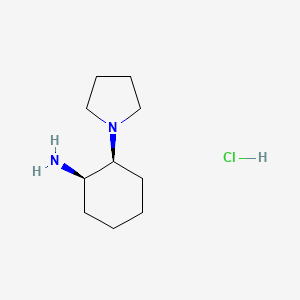
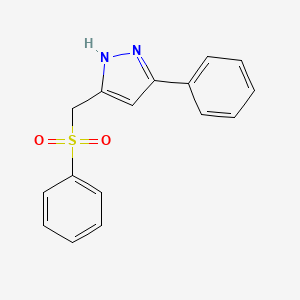
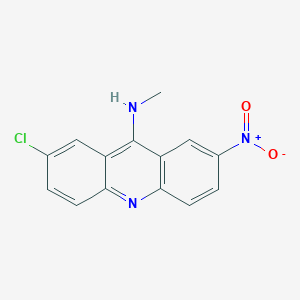
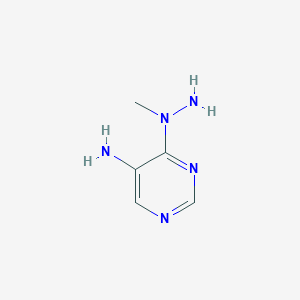
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
